molecular formula C5H7F3N2O2 B3058539 3-Hydroxy-3-(trifluoromethyl)piperazin-2-one CAS No. 89972-18-9

3-Hydroxy-3-(trifluoromethyl)piperazin-2-one

Cat. No. B3058539
CAS RN: 89972-18-9
M. Wt: 184.12 g/mol
InChI Key: QCMGTMICABTCGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Hydroxy-3-(trifluoromethyl)piperazin-2-one is a chemical compound with the molecular formula C5H7F3N2O2 and a molecular weight of 184.12 . It is used for research purposes .


Molecular Structure Analysis

The InChI code for 3-Hydroxy-3-(trifluoromethyl)piperazin-2-one is 1S/C5H7F3N2O2/c6-5(7,8)4(12)3(11)9-1-2-10-4/h10,12H,1-2H2,(H,9,11) . This code provides a specific textual representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

3-Hydroxy-3-(trifluoromethyl)piperazin-2-one is a powder that is stored at room temperature . The predicted melting point is 119.56°C , and the predicted boiling point is approximately 337.3°C at 760 mmHg . The predicted density is approximately 1.5 g/cm3 , and the predicted refractive index is n20D 1.43 .

Scientific Research Applications

Synthesis and Chemical Properties

  • Facile Synthesis : A study demonstrated a one-pot synthesis of 3-trifluoromethylated piperazin-2-ones, showcasing the role of the trifluoromethyl group in influencing reaction paths (Rulev et al., 2013).

  • Building Blocks for Drug Discovery : Enantiomerically pure cis- and trans-2-phenyl-3-(trifluoromethyl)piperazines, including derivatives of 3-Hydroxy-3-(trifluoromethyl)piperazin-2-one, have been synthesized for use as key components in medicinal chemistry (Sánchez-Roselló et al., 2014).

Pharmacological Applications

  • Anticonvulsant and Antimicrobial Activities : Research on 3-hydroxy-6-methyl-2-substituted 4H-pyran-4-one derivatives, which include substituted piperazine derivatives, revealed potential anticonvulsant and antimicrobial activities (Aytemir et al., 2004).

  • Antineoplastic Properties : The metabolism of Flumatinib, a tyrosine kinase inhibitor involving 3-trifluoromethyl-piperazine derivatives, has been studied in chronic myelogenous leukemia patients, indicating its utility in cancer treatment (Gong et al., 2010).

Structural and Molecular Studies

  • Molecular Structure Analysis : The crystal structure of compounds like Fluphenazine dihydrochloride dimethanol solvate, which include 3-trifluoromethylphenyl piperazine components, has been studied, offering insights into molecular conformations and interactions (Petrus et al., 2012).

  • Designer Drug Metabolism Study : Research on the metabolism of designer drugs like 1-(3-trifluoromethylphenyl)piperazine (TFMPP) in rats using various analytical techniques has provided insights into its pharmacokinetics and potential applications (Staack et al., 2003).

Safety And Hazards

While specific safety and hazard information for 3-Hydroxy-3-(trifluoromethyl)piperazin-2-one is not available, general safety measures for handling similar chemical compounds include wearing personal protective equipment/face protection, avoiding contact with eyes, skin, or clothing, avoiding dust formation, ensuring adequate ventilation, and avoiding ingestion and inhalation . Containers should be kept tightly closed in a dry, cool, and well-ventilated place .

properties

IUPAC Name

3-hydroxy-3-(trifluoromethyl)piperazin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7F3N2O2/c6-5(7,8)4(12)3(11)9-1-2-10-4/h10,12H,1-2H2,(H,9,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCMGTMICABTCGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(C(=O)N1)(C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60406928
Record name 3-hydroxy-3-(trifluoromethyl)piperazin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60406928
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Hydroxy-3-(trifluoromethyl)piperazin-2-one

CAS RN

89972-18-9
Record name 3-hydroxy-3-(trifluoromethyl)piperazin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60406928
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Hydroxy-3-(trifluoromethyl)piperazin-2-one
Reactant of Route 2
3-Hydroxy-3-(trifluoromethyl)piperazin-2-one
Reactant of Route 3
3-Hydroxy-3-(trifluoromethyl)piperazin-2-one
Reactant of Route 4
3-Hydroxy-3-(trifluoromethyl)piperazin-2-one
Reactant of Route 5
3-Hydroxy-3-(trifluoromethyl)piperazin-2-one
Reactant of Route 6
3-Hydroxy-3-(trifluoromethyl)piperazin-2-one

Citations

For This Compound
3
Citations
J Iwanejko, M Samadaei, M Pinter, D Senfter… - Materials, 2021 - mdpi.com
N-Heterocycles are considered as desirable scaffolds for the development of novel lead compounds for anticancer drug research. Among them, phosphorus-containing amino-…
Number of citations: 8 www.mdpi.com
M Cushman, HH Patel, J Scheuring… - The Journal of Organic …, 1992 - ACS Publications
The reactions of hexafluoropropene oxide (19), methyl trifluoropyruvate (21), and l, l, l-trifluorobutane-2, 3-dione (45) with a series of ortho diamines were investigated as an approach to …
Number of citations: 52 pubs.acs.org
MV Goryaeva, OА Fefelova, YV Burgart… - Chemistry of …, 2022 - Springer
A three-component reaction of ethyl trifluoropyruvate, methyl ketones, and ethylenediamine or 1,3-diaminopropane afforded hexahydropyrrolo[1,2-a]imidazol-5-ones and …
Number of citations: 1 link.springer.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.